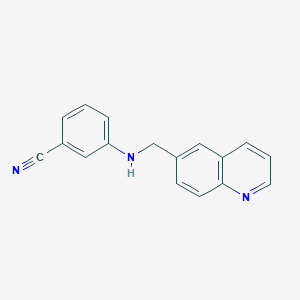
3-(Quinolin-6-ylmethylamino)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Quinolin-6-ylmethylamino)benzonitrile is an organic compound that features a quinoline ring attached to a benzonitrile moiety through a methylamino linker
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-(quinolin-6-ylmethylamino)benzonitrile involves the reaction of quinoline-6-carbaldehyde with 3-aminobenzonitrile in the presence of a reducing agent. The reaction typically proceeds as follows:
Starting Materials: Quinoline-6-carbaldehyde and 3-aminobenzonitrile.
Reaction Conditions: The reaction is carried out in a suitable solvent such as ethanol or methanol, under reflux conditions.
Reducing Agent: Sodium borohydride or another suitable reducing agent is used to facilitate the formation of the methylamino linkage.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
化学反应分析
Types of Reactions
3-(Quinolin-6-ylmethylamino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of quinoline-6-methylamine derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst like palladium on carbon.
Major Products
Oxidation: Quinoline-6-carboxylic acid derivatives.
Reduction: Quinoline-6-methylamine derivatives.
Substitution: Amides or other substituted derivatives.
科学研究应用
3-(Quinolin-6-ylmethylamino)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 3-(quinolin-6-ylmethylamino)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes .
相似化合物的比较
Similar Compounds
Quinoline-6-carbaldehyde: A precursor in the synthesis of 3-(quinolin-6-ylmethylamino)benzonitrile.
3-Aminobenzonitrile: Another precursor used in the synthesis.
Quinoline-6-methylamine: A reduced form of the compound.
Uniqueness
This compound is unique due to its combination of a quinoline ring and a benzonitrile moiety, which imparts distinct chemical and biological properties.
属性
分子式 |
C17H13N3 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC 名称 |
3-(quinolin-6-ylmethylamino)benzonitrile |
InChI |
InChI=1S/C17H13N3/c18-11-13-3-1-5-16(10-13)20-12-14-6-7-17-15(9-14)4-2-8-19-17/h1-10,20H,12H2 |
InChI 键 |
CVPWFRDBPPKUCU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)NCC2=CC3=C(C=C2)N=CC=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Bromo-6-nitrobenzo[d]thiazole](/img/structure/B13926934.png)

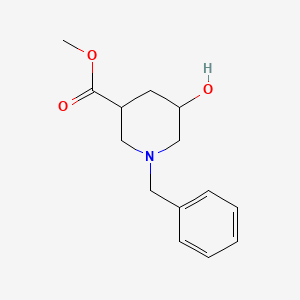
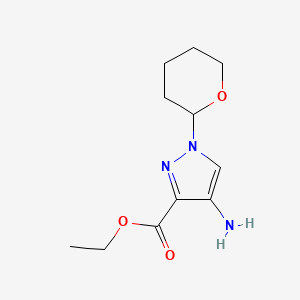

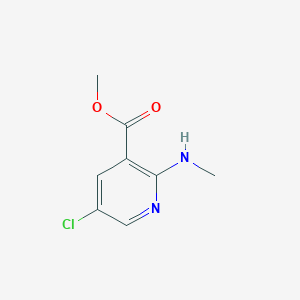
![6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B13926960.png)
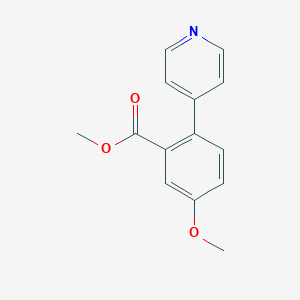
![[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl](methyl)propanedioic acid](/img/structure/B13926987.png)
![6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B13926989.png)
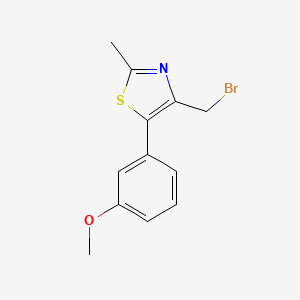
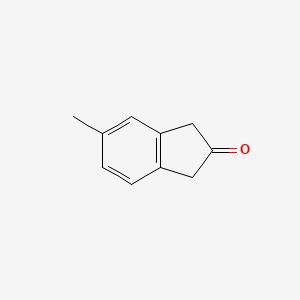
![1-[8-(Aminomethyl)isoquinolin-3-yl]-3-ethylurea](/img/structure/B13927015.png)
